N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine
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Overview
Description
N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine: is an organic compound characterized by the presence of an ethyl group, a trimethylsilyl group, and a sulfanyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine typically involves the reaction of N-ethyl ethanamine with 3-(trimethylsilyl)propyl sulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is also used in the modification of biomolecules to study their interactions and functions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfanyl group can form covalent bonds with target proteins, modulating their activity. The ethyl group provides additional steric and electronic effects, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
- N-ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine
- This compound
- This compound
Uniqueness: this compound is unique due to its combination of functional groups, which impart distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, while the sulfanyl group provides reactivity towards various chemical transformations. This combination makes it a versatile compound for use in diverse scientific and industrial applications.
Properties
CAS No. |
50965-42-9 |
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Molecular Formula |
C11H27NSSi |
Molecular Weight |
233.49 g/mol |
IUPAC Name |
N-ethyl-N-(3-trimethylsilylpropylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C11H27NSSi/c1-6-12(7-2)11-13-9-8-10-14(3,4)5/h6-11H2,1-5H3 |
InChI Key |
NHXKSOIMIDXGBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CSCCC[Si](C)(C)C |
Origin of Product |
United States |
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